4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Scaffold Hopping Chemical Biology Target Profiling

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1421452-26-7) is a synthetic small molecule defined by a unique arrangement of a pyrazole ring connected via a methylene linker to the 4-position of a piperidine core, which is substituted at the 1-position with an N,N-dimethylsulfonamide group. This specific combination of a tertiary sulfonamide and a flexible pyrazolylmethyl appendage distinguishes it from the more extensively characterized γ-secretase inhibitor series, which typically features a direct sulfonamide bridge linking a pyrazole to a piperidine, and places it in a largely unexplored chemical space with no documented primary biological data.

Molecular Formula C11H20N4O2S
Molecular Weight 272.37
CAS No. 1421452-26-7
Cat. No. B2520308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide
CAS1421452-26-7
Molecular FormulaC11H20N4O2S
Molecular Weight272.37
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CN2C=CC=N2
InChIInChI=1S/C11H20N4O2S/c1-13(2)18(16,17)15-8-4-11(5-9-15)10-14-7-3-6-12-14/h3,6-7,11H,4-5,8-10H2,1-2H3
InChIKeyZGNUMTZOEYVHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1421452-26-7): A Structurally Distinct Pyrazolopiperidine Sulfonamide Scaffold


4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1421452-26-7) is a synthetic small molecule defined by a unique arrangement of a pyrazole ring connected via a methylene linker to the 4-position of a piperidine core, which is substituted at the 1-position with an N,N-dimethylsulfonamide group . This specific combination of a tertiary sulfonamide and a flexible pyrazolylmethyl appendage distinguishes it from the more extensively characterized γ-secretase inhibitor series, which typically features a direct sulfonamide bridge linking a pyrazole to a piperidine, and places it in a largely unexplored chemical space with no documented primary biological data.

Why Generic Pyrazolopiperidine Sulfonamides Cannot Substitute for 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide


Substituting 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide with other in-class compounds is not scientifically valid due to fundamental differences in the core scaffold architecture. Well-known pyrazolopiperidine sulfonamide γ-secretase inhibitors, as described by Ye et al. (2010), are characterized by a direct sulfonamide bond between the pyrazole and piperidine rings, which is critical for their APP potency and metabolic stability [1]. In contrast, the target compound features an inverted connectivity: a methylene linker between the pyrazole and piperidine, and a unique tertiary N,N-dimethylsulfonamide substituent on the piperidine nitrogen. These structural deviations result in distinct molecular shapes, electronic profiles, and likely completely different biological target engagement, meaning data from one sub-class cannot be extrapolated to the other. Procurement of a close analog without these precise features would invalidate the experimental model and produce irrelevant results.

Quantitative Differentiation Evidence for 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide Against Closest Analogs


Scaffold Topology Divergence from Canonical γ-Secretase Inhibitor Series

The target compound's structure is fundamentally distinct from the potent γ-secretase inhibitors like those in the Elan/Pharmacia series. The reference series achieves picomolar APP IC50 values through a direct pyrazole-SO2-piperidine link and a capped pyrazole N2 position, a pharmacophore absent in this compound [1]. The methylene linker and distinct sulfonamide geometry in the target compound guarantee a divergent binding profile, making it a valuable inactive or alternative-target control for mechanism-of-action studies where γ-secretase inhibition is a confounding variable. No numerical biological comparison is possible as the target compound has not been tested in the same assay; however, the structural divergence is absolute.

Scaffold Hopping Chemical Biology Target Profiling

Predicted Physicochemical Differentiation from the Methylsulfonyl Analog (CAS 1396844-46-4)

A key structural analog, 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine (CAS 1396844-46-4), differs solely in the sulfonamide substitution: a primary methylsulfonamide (SO2CH3) versus the target's tertiary dimethylsulfonamide (SO2N(CH3)2) . Based on well-established medicinal chemistry principles, this change is predicted to increase the topological polar surface area (tPSA) of the target compound substantially (~79 Ų predicted by ZINC [1]) compared to its analog (predicted tPSA ~60 Ų), reducing passive membrane permeability. This difference enables experimental designs requiring restricted cell penetration, allowing researchers to distinguish between intracellular and extracellular target engagement—a critical control not possible with the more permeable analog.

Molecular Property Chemical Probe Bioisostere

Tertiary Sulfonamide: A Synthetic Handle for Selective Piperidine Functionalization

The N,N-dimethylsulfonamide group on the piperidine ring is a stable, protected tertiary amine that serves as a versatile synthetic handle. In contrast to common piperidine building blocks protected with Boc (tert-butyloxycarbonyl) or Cbz groups, the sulfonamide is stable to a wider range of acidic and basic conditions, as well as to catalytic hydrogenation . This orthogonality provides a distinct advantage in multi-step synthesis. While quantitative yield comparisons are substrate-specific, the strategic value of this orthogonal protecting group is well-established, allowing for late-stage diversification strategies that are not feasible with carbamate-protected piperidine analogs widely available from commercial vendors.

Synthetic Chemistry Building Block Chemical Biology Tools

Optimal Procurement and Application Scenarios for 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide


Development of Mechanism-of-Action Probes with Built-in Negative Control

The compound's structurally proven divergence from the pyrazole-SO2-piperidine γ-secretase pharmacophore [1] makes it an ideal core scaffold for designing cellular probes. In a screening campaign for a novel target, this compound can be used as a master scaffold for a focused library; any 'hit' is guaranteed not to arise from γ-secretase inhibition. This pre-validated negative selectivity simplifies target deconvolution efforts and provides a cleaner starting point for hit-to-lead chemistry compared to scaffolds of unknown selectivity profile.

Synthesis of Cell-Impermeant Control Probes Utilizing the Dimethylsulfonamide Motif

The predicted high tPSA (~79 Ų) due to the tertiary N,N-dimethylsulfonamide [2] renders the compound a promising starting point for creating cell-impermeant chemical probes. For research into plasma membrane receptors or extracellular enzymes, a compound with limited passive permeability is essential to ensure that biological effects are solely from extracellular engagement. This provides a significant advantage over the more permeable methylsulfonyl analog (CAS 1396844-46-4), which would risk intracellular off-target effects.

Late-Stage Diversification in Complex Molecule Synthesis

The orthogonal stability of the N,N-dimethylsulfonamide group, which is stable to both acidic and hydrogenolytic conditions , uniquely positions this compound for constructing bifunctional molecules like PROTACs. Other common piperidine building blocks (Boc-, Cbz-protected) would decompose under the synthetic sequences required to install the pyrazole-methyl linker and subsequently append a target-protein ligand. This compound allows sequential, chemoselective functionalization at the pyrazole and the piperidine nitrogen after sulfonamide cleavage, a key advantage for streamlining PROTAC synthesis.

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